Cas no 2680785-56-0 ((1r,4r)-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid)

(1r,4r)-4-{(tert-Butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative featuring both a tert-butoxycarbonyl (Boc)-protected pyrimidinylamino group and a carboxylic acid functionality. Its rigid cyclohexane backbone and stereospecific (1r,4r) configuration make it a valuable intermediate in medicinal chemistry, particularly for the synthesis of conformationally constrained bioactive molecules. The Boc group enhances stability during synthetic manipulations, while the carboxylic acid moiety allows for further derivatization. This compound is particularly useful in peptide mimetics and small-molecule drug discovery, where its structural features can influence target binding and pharmacokinetic properties. Its high purity and defined stereochemistry ensure reproducibility in research applications.
(1r,4r)-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid structure
2680785-56-0 structure
Product name:(1r,4r)-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid
CAS No:2680785-56-0
MF:C16H23N3O4
Molecular Weight:321.371524095535
CID:5633759
PubChem ID:165937991

(1r,4r)-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2680785-56-0
    • EN300-28294119
    • (1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid
    • (1r,4r)-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid
    • インチ: 1S/C16H23N3O4/c1-16(2,3)23-15(22)19(14-17-9-4-10-18-14)12-7-5-11(6-8-12)13(20)21/h4,9-12H,5-8H2,1-3H3,(H,20,21)
    • InChIKey: JPYVUVSIOMKGGV-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N(C1N=CC=CN=1)C1CCC(C(=O)O)CC1)=O

計算された属性

  • 精确分子量: 321.16885622g/mol
  • 同位素质量: 321.16885622g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 422
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.6Ų
  • XLogP3: 2.1

(1r,4r)-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28294119-5.0g
(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid
2680785-56-0 95.0%
5.0g
$2858.0 2025-03-19
Enamine
EN300-28294119-0.05g
(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid
2680785-56-0 95.0%
0.05g
$827.0 2025-03-19
Enamine
EN300-28294119-1.0g
(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid
2680785-56-0 95.0%
1.0g
$986.0 2025-03-19
Enamine
EN300-28294119-5g
(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid
2680785-56-0
5g
$2858.0 2023-09-08
Enamine
EN300-28294119-10g
(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid
2680785-56-0
10g
$4236.0 2023-09-08
Enamine
EN300-28294119-0.1g
(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid
2680785-56-0 95.0%
0.1g
$867.0 2025-03-19
Enamine
EN300-28294119-2.5g
(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid
2680785-56-0 95.0%
2.5g
$1931.0 2025-03-19
Enamine
EN300-28294119-0.5g
(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid
2680785-56-0 95.0%
0.5g
$946.0 2025-03-19
Enamine
EN300-28294119-10.0g
(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid
2680785-56-0 95.0%
10.0g
$4236.0 2025-03-19
Enamine
EN300-28294119-1g
(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid
2680785-56-0
1g
$986.0 2023-09-08

(1r,4r)-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid 関連文献

(1r,4r)-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acidに関する追加情報

Introduction to (1R,4R)-4-{(tert-Butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic Acid (CAS No. 2680785-56-0)

(1R,4R-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid, CAS No. 2680785-56-0) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its complex stereochemistry and functional groups, exhibits promising properties that make it a valuable candidate for further investigation in medicinal chemistry.

The molecular structure of this compound features a cyclohexane ring with two stereocenters at the 1st and 4th positions, designated as (1R,4R). This specific stereochemistry is crucial for its biological activity and interactions with target molecules. The presence of a pyrimidine moiety linked to an amino group further enhances its potential as a pharmacophore. The amino group is protected by a tert-butoxycarbonyl (Boc) group, which is a common strategy in peptide synthesis to prevent unwanted side reactions during chemical modifications.

Recent advancements in drug discovery have highlighted the importance of chiral compounds in achieving high efficacy and selectivity. The stereochemistry of (1R,4R-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid) aligns well with this trend, as it allows for precise control over the three-dimensional orientation of the molecule. This can be particularly advantageous when designing drugs that interact with specific binding sites on biological targets.

The pyrimidine ring is a well-known scaffold in medicinal chemistry, frequently found in nucleoside analogs and kinase inhibitors. Its presence in this compound suggests potential applications in the development of drugs targeting enzymes or receptors involved in cellular processes such as DNA replication or signal transduction. The combination of these structural elements makes this compound a versatile tool for synthetic chemists and pharmacologists.

In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage the benefits of prodrugs. The Boc-protected amino group in (1R,4R-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid) could serve as a precursor for more complex derivatives, allowing for controlled release mechanisms or improved bioavailability. This approach is particularly relevant in the context of targeted drug delivery systems, where precise temporal and spatial control over drug release can significantly enhance therapeutic outcomes.

The cyclohexane ring contributes to the overall solubility and metabolic stability of the compound, making it an attractive candidate for further exploration. Additionally, the presence of multiple functional groups provides numerous opportunities for chemical modification, enabling researchers to fine-tune its properties for specific applications. For instance, the Boc group can be removed under acidic conditions to reveal the free amino group, which can then be coupled to other molecules via amide bond formation.

Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) to optimize drug candidates. The detailed understanding of the structural features of (1R,4R-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid) provides a solid foundation for generating SAR data. By systematically varying different functional groups or substituents while maintaining the core scaffold, researchers can identify key structural determinants that influence biological activity.

The compound's potential applications extend beyond traditional small-molecule drug development. Its unique structural features make it suitable for use as an intermediate in the synthesis of larger molecules, such as peptidomimetics or macrocycles. These larger structures often require precise stereochemical control at multiple points to achieve desired biological effects.

The field of computational chemistry has also played a significant role in evaluating the potential of (1R,4R-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid). Advanced computational methods allow researchers to predict its interaction with biological targets, estimate its metabolic stability, and assess its potential toxicity profile before conducting expensive wet-lab experiments. This approach accelerates the drug discovery process and helps prioritize promising candidates for further validation.

In conclusion, (1R,4R-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid, CAS No. 2680785-56-0), with its intricate stereochemistry and functional groups, represents a compelling candidate for pharmaceutical research. Its structural features offer numerous possibilities for further development into novel therapeutic agents or intermediates for more complex molecules. As research continues to evolve, this compound is likely to play an important role in advancing our understanding of drug design and development.

おすすめ記事

推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司